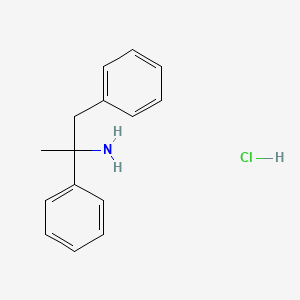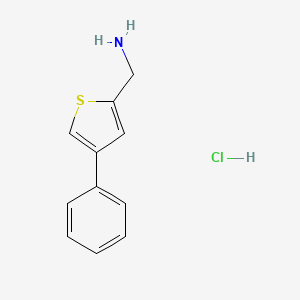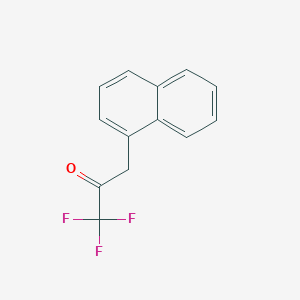
Naphthyltrifluoroacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthyltrifluoroacetone, also known as 1-(2-naphthoyl)-3,3,3-trifluoroacetone, is an organic compound characterized by the presence of a naphthyl group attached to a trifluoroacetone moiety. This compound is notable for its applications in organic synthesis and its role as a ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthyltrifluoroacetone can be synthesized through the reaction of 2-naphthoyl chloride with trifluoroacetone in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the trifluoroacetone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthyltrifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyltrifluoroacetic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthyltrifluoroacetic acid.
Reduction: this compound alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthyltrifluoroacetone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a probe in biochemical assays.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which naphthyltrifluoroacetone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metals such as iron, copper, and nickel, which play crucial roles in the catalytic processes.
Comparaison Avec Des Composés Similaires
Naphthyltrifluoroacetone can be compared with other trifluoroacetone derivatives:
1-Phenyl-3,3,3-trifluoroacetone: Similar in structure but with a phenyl group instead of a naphthyl group, leading to different reactivity and applications.
1-(2-Thienyl)-3,3,3-trifluoroacetone: Contains a thienyl group, which imparts distinct electronic properties and reactivity.
1-(2-Pyridyl)-3,3,3-trifluoroacetone: The pyridyl group introduces nitrogen into the structure, affecting its coordination chemistry and biological activity.
This compound is unique due to the presence of the naphthyl group, which provides a larger aromatic system compared to phenyl or thienyl groups, influencing its electronic properties and interactions with metal ions.
Propriétés
Formule moléculaire |
C13H9F3O |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-naphthalen-1-ylpropan-2-one |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Clé InChI |
RPKDJVZDOJNHHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


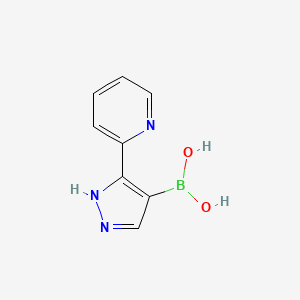
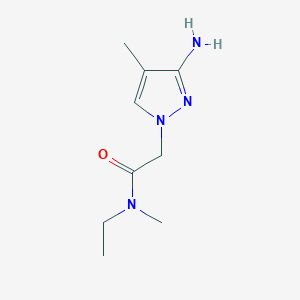
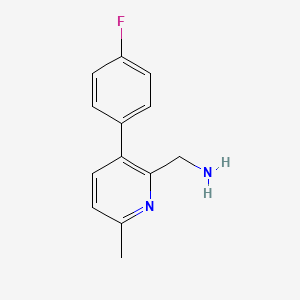
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
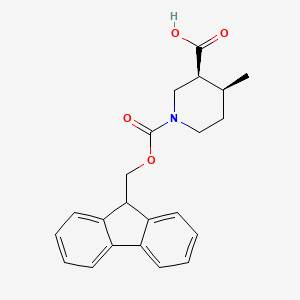

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
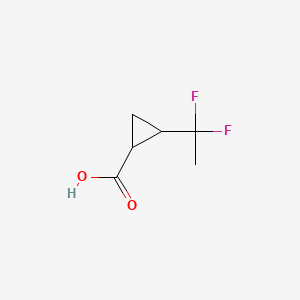
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
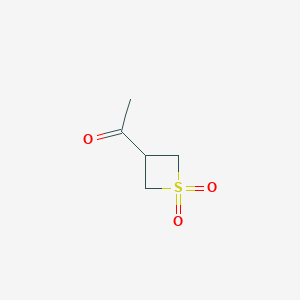
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
